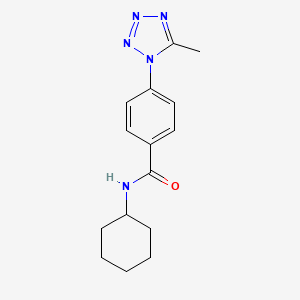![molecular formula C20H20N2O2 B12170664 4-[2-(1,3,3-Trimethyl-2-indolinylidene)ethylideneamino]benzoic acid](/img/structure/B12170664.png)
4-[2-(1,3,3-Trimethyl-2-indolinylidene)ethylideneamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1,3,3-Trimethyl-2-indolinylidene)ethylideneamino]benzoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting because of its unique structure, which includes an indole moiety and a benzoic acid group, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3,3-Trimethyl-2-indolinylidene)ethylideneamino]benzoic acid typically involves the reaction of 1,3,3-trimethyl-2-indolinone with an appropriate aldehyde under acidic conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The starting materials, such as 1,3,3-trimethyl-2-indolinone and the aldehyde, are often sourced in bulk to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,3,3-Trimethyl-2-indolinylidene)ethylideneamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the indole or benzoic acid moieties.
Scientific Research Applications
4-[2-(1,3,3-Trimethyl-2-indolinylidene)ethylideneamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives and as a model compound in studying reaction mechanisms.
Medicine: Research into its pharmacological properties has shown promise in developing new therapeutic agents.
Industry: Its unique structure and reactivity make it useful in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(1,3,3-Trimethyl-2-indolinylidene)ethylideneamino]benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, influencing cellular processes. The benzoic acid group may also play a role in its activity by affecting its solubility and binding properties. The exact pathways and targets depend on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring, important in protein synthesis.
Uniqueness
4-[2-(1,3,3-Trimethyl-2-indolinylidene)ethylideneamino]benzoic acid is unique due to its combination of an indole moiety with a benzoic acid group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H20N2O2/c1-20(2)16-6-4-5-7-17(16)22(3)18(20)12-13-21-15-10-8-14(9-11-15)19(23)24/h4-13H,1-3H3,(H,23,24)/b18-12-,21-13? |
InChI Key |
KGGNWESWHZLPMI-WKVOYQFPSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C=NC3=CC=C(C=C3)C(=O)O)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=NC3=CC=C(C=C3)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B12170581.png)


![3-methyl-6-(propan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12170594.png)


![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B12170606.png)
![N-(3-chlorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12170611.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12170614.png)
![(3Z)-3-[(pyridin-2-ylamino)methylidene]-2H-chromene-2,4(3H)-dione](/img/structure/B12170633.png)

![4-benzyl-N-[2-oxo-2-(pyridin-4-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B12170644.png)
![Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate](/img/structure/B12170645.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B12170652.png)
